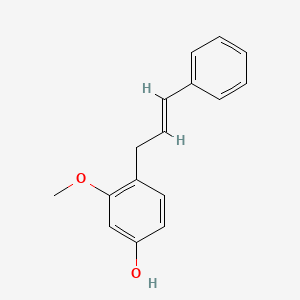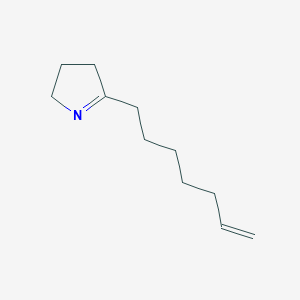
2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The specific structure of 2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- includes a heptenyl side chain attached to the pyrrole ring, which influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrrole and 6-heptenyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium tert-butoxide is used to deprotonate the pyrrole, making it more nucleophilic.
Nucleophilic Substitution: The deprotonated pyrrole undergoes nucleophilic substitution with 6-heptenyl bromide, resulting in the formation of 2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of pyrrole oxides.
Reduction: Formation of saturated pyrrole derivatives.
Substitution: Formation of halogenated pyrrole derivatives.
Scientific Research Applications
2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The heptenyl side chain may enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrrole, 3,4-dihydro-: Lacks the heptenyl side chain, resulting in different chemical properties.
2H-Pyrrole, 5-(6-hexenyl)-3,4-dihydro-: Similar structure but with a hexenyl side chain instead of heptenyl.
2H-Pyrrole, 5-(6-octenyl)-3,4-dihydro-: Contains an octenyl side chain, leading to variations in reactivity and applications.
Uniqueness
The presence of the heptenyl side chain in 2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- imparts unique chemical properties, such as increased lipophilicity and specific reactivity patterns. This makes it distinct from other pyrrole derivatives and valuable for specialized applications in research and industry.
Properties
CAS No. |
118282-74-9 |
|---|---|
Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
5-hept-6-enyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C11H19N/c1-2-3-4-5-6-8-11-9-7-10-12-11/h2H,1,3-10H2 |
InChI Key |
XXEPQSUNKMHDRV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCC1=NCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



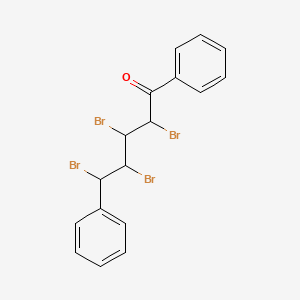
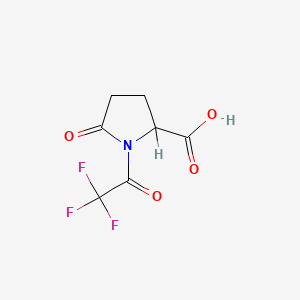
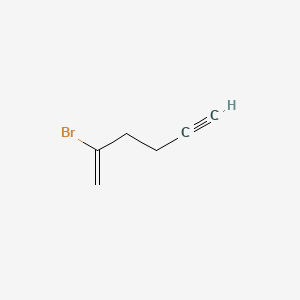
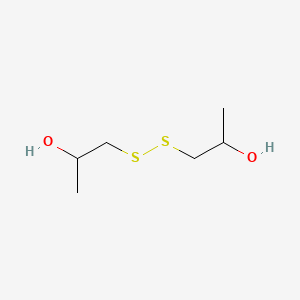
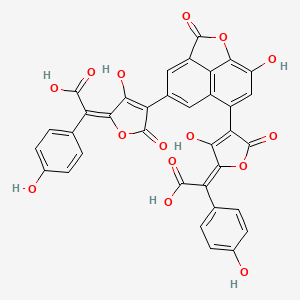
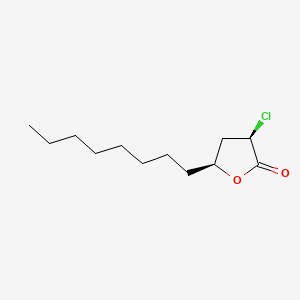
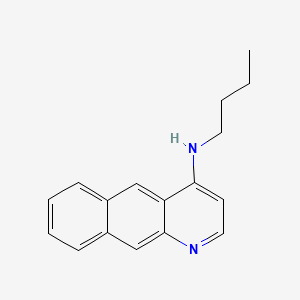

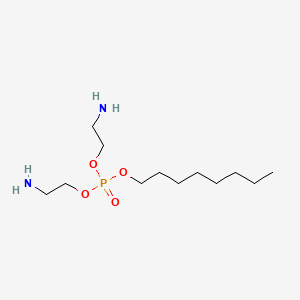
![2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate](/img/structure/B12660810.png)

